Amiodarone-d10hydrochloride

描述

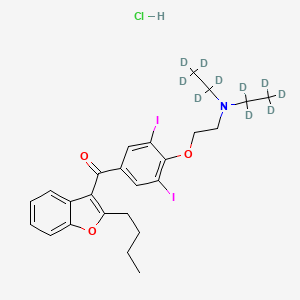

Amiodarone-d10 hydrochloride is a deuterium-labeled analog of amiodarone hydrochloride, a class III antiarrhythmic agent. This stable isotope-labeled compound (CAS: 1261393-77-4) is primarily used in pharmacological research as an internal standard for quantitative analysis via mass spectrometry. Its molecular formula is C₂₅H₁₉D₁₀I₂NO₃·HCl, with a molecular weight of 656.37 g/mol . Amiodarone-d10 hydrochloride retains the core pharmacological activity of its parent compound, including inhibition of ATP-sensitive potassium channels (IC₅₀: 19.1 μM for amiodarone) and modulation of voltage-gated sodium channels . It is characterized by a purity >98% and is available in research-grade quantities (1–50 mg) .

属性

分子式 |

C25H30ClI2NO3 |

|---|---|

分子量 |

691.8 g/mol |

IUPAC 名称 |

[4-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethoxy]-3,5-diiodophenyl]-(2-butyl-1-benzofuran-3-yl)methanone;hydrochloride |

InChI |

InChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H/i2D3,3D3,5D2,6D2; |

InChI 键 |

ITPDYQOUSLNIHG-XYDKDKLNSA-N |

手性 SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CCOC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCCC)I)C([2H])([2H])C([2H])([2H])[2H].Cl |

规范 SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl |

产品来源 |

United States |

准备方法

合成路线和反应条件

阿米替林-d10盐酸盐的合成涉及将氘原子掺入阿米替林分子中。这可以通过多种方法实现,包括在合成过程中使用氘代试剂或溶剂。 一种常见的方法是从氘代苯并呋喃开始,然后按照阿米替林的标准合成路线进行,该路线包括卤化、醚化和胺化等多个步骤 .

工业生产方法

阿米替林-d10盐酸盐的工业生产遵循类似的原理,但规模更大。该过程涉及对反应条件(如温度、压力和 pH 值)进行精确控制,以确保高产率和纯度。 最终产品通常使用重结晶或色谱等技术进行纯化 .

化学反应分析

Oxidation Reactions

Amiodarone-d10 hydrochloride undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Major Product |

|---|---|---|

| H₂O₂ | Acidic/neutral medium | Hydroxylated derivatives (e.g., -OH) |

| KMnO₄ | Alkaline medium | Ketone or carboxylic acid derivatives |

Example :

-

Oxidation of the benzofuran moiety produces hydroxylated intermediates, critical for metabolite studies.

Reduction Reactions

Reductive pathways are employed to modify functional groups:

| Reducing Agent | Conditions | Major Product |

|---|---|---|

| NaBH₄ | EtOH, RT | Alcohols (deuterated) |

| LiAlH₄ | Dry ether | Amines (deuterated) |

Application :

-

Reduction of ketone groups generates deuterated alcohols for isotopic tracing.

Substitution Reactions

Halogenation and nucleophilic substitutions are prominent :

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Electrophilic Iodination | I₂, Cs₂CO₃, ethanol, reflux | 3,5-Diiodo derivatives |

| Nucleophilic Substitution | NaN₃, DMF, 60°C | Azide-functionalized analogs |

Note :

Metabolic Reactions

In biological systems, Amiodarone-d10 hydrochloride undergoes phase I and II metabolism :

| Phase | Enzymes/Pathways | Major Metabolites |

|---|---|---|

| I | CYP3A4-mediated oxidation | Desethylamiodarone-d10 (DEA-d10) |

| II | Glucuronidation (UGT enzymes) | Glucuronide conjugates |

Key Findings :

-

DEA-d10 retains pharmacological activity and contributes to long tissue retention (half-life: 25–100 days) .

-

Deuterium labeling slows metabolic degradation, enhancing pharmacokinetic studies.

Stability and Degradation

Under extreme conditions, degradation occurs via:

-

Hydrolysis : Acidic/basic conditions cleave the ether linkage.

-

Thermal Decomposition : >200°C leads to iodine release and benzofuran breakdown.

科学研究应用

阿米替林-d10盐酸盐广泛用于科学研究的各种应用中:

化学: 它作为质谱中的参考标准,用于研究阿米替林的代谢。

生物学: 研究人员使用它来研究参与阿米替林代谢和作用的生物途径。

医学: 它有助于了解阿米替林的药代动力学和药效学,有助于开发更安全、更有效的抗心律失常疗法。

作用机制

阿米替林-d10盐酸盐通过阻断钾通道发挥作用,从而延长心脏动作电位的复极化阶段。这种作用有助于稳定心脏节律并预防心律失常。该化合物还表现出其他抗心律失常类别的特性,包括钠通道阻滞、β-肾上腺素能阻滞和钙通道阻滞。 这些综合作用有助于其在治疗各种类型的心脏心律失常方面的疗效 .

相似化合物的比较

Research Findings and Limitations

- Efficacy in Arrhythmia Models: Amiodarone-d10 demonstrates equivalent ion channel blockade to the parent compound in vitro but lacks in vivo efficacy data due to its non-therapeutic design .

- Cost and Accessibility: Deuterated compounds are 10–20× more expensive than non-deuterated versions (e.g., amiodarone-d10 at ~$500/mg vs. amiodarone HCl at \sim$50/mg), limiting their use to well-funded laboratories .

生物活性

Amiodarone-d10 hydrochloride is a deuterated form of amiodarone, a well-known class III antiarrhythmic drug. This compound exhibits significant biological activity, particularly in the modulation of ion channels in cardiac cells, which is crucial for its therapeutic effects.

Target of Action

Amiodarone-d10 primarily targets the ATP-sensitive potassium channel , influencing cardiac action potentials and arrhythmias.

Mode of Action

As a class III antiarrhythmic agent, it prolongs the action potential duration (APD) by inhibiting potassium currents during the repolarization phase of the cardiac cycle. This mechanism helps to stabilize heart rhythms and prevent arrhythmias.

Pharmacokinetics

The pharmacokinetics of amiodarone-d10 are complex, characterized by extensive tissue accumulation and a long half-life (50-60 days). This prolonged presence in the body can lead to variable effects on cardiac excitability and conductivity.

Amiodarone-d10 hydrochloride impacts various biochemical pathways:

- Ion Channel Modulation : It blocks sodium (Na+), calcium (Ca2+), and potassium (K+) channels, which affects both depolarization and repolarization phases of cardiac action potentials.

- Cellular Effects : In cardiac cells, this compound influences cellular functions by altering ion fluxes, which can lead to changes in contractility and excitability.

Research Applications

Amiodarone-d10 hydrochloride has several applications in scientific research:

- Pharmacokinetic Studies : The deuterium labeling allows for precise tracking of drug metabolism and distribution.

- Metabolic Pathway Analysis : It aids in understanding metabolic pathways and identifying metabolites formed during drug metabolism.

- Drug Interaction Studies : Researchers utilize it to investigate interactions with other drugs, providing insights into potential drug-drug interactions.

Case Studies

A notable case study highlighted the adverse effects associated with amiodarone treatment. A 73-year-old female patient developed multi-organ toxicity after chronic administration of amiodarone. Symptoms included gastrointestinal distress and abnormal liver and thyroid function tests. Imaging revealed lung and liver changes indicative of amiodarone toxicity. After discontinuing amiodarone, her symptoms improved significantly, demonstrating the importance of monitoring for potential side effects during treatment .

Stability and Degradation Studies

Stability studies have shown that amiodarone hydrochloride can degrade under various conditions. For instance:

- Exposure to acidic or alkaline conditions resulted in over 20% degradation.

- The formation of impurities was noted when subjected to heat or humidity.

These findings underscore the importance of stability testing for ensuring the efficacy and safety of pharmaceutical formulations containing amiodarone .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Ion Channel Blocking | Inhibits Na+, Ca2+, and K+ channels; stabilizes cardiac action potentials |

| Antiarrhythmic Properties | Prolongs APD; reduces frequency of arrhythmias |

| Tissue Accumulation | Long half-life leading to prolonged effects; potential for toxicity |

| Research Applications | Used in pharmacokinetic studies, metabolic pathway analysis, drug interaction studies |

常见问题

Q. How should researchers design studies to evaluate the pro-arrhythmic risks of Amiodarone-d10 in preclinical models?

- Methodological Answer :

- In Vivo Models : Use Langendorff-perfused hearts or telemetry-instrumented animals for ECG monitoring (QT interval prolongation).

- In Silico : Apply cardiac action potential models (e.g., O’Hara-Rudy dynamic) to simulate hERG blockade.

- Biomarkers : Measure serum thyroid hormone levels (T3/T4) to assess off-target toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。